molecular formula C19H15N5O3 B2376751 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1226430-74-5

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2376751
CAS No.: 1226430-74-5
M. Wt: 361.361
InChI Key: RLGNVQJYYQPLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a heterocyclic hybrid molecule combining a 1,2,4-oxadiazole ring and a 4-oxoquinazoline scaffold linked via an acetamide bridge. The 3-methyl-1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability, while the quinazolinone core is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-12-21-18(27-23-12)13-6-8-14(9-7-13)22-17(25)10-24-11-20-16-5-3-2-4-15(16)19(24)26/h2-9,11H,10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGNVQJYYQPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, biological assays, and molecular docking studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Although specific synthetic routes for this compound were not detailed in the sources reviewed, related compounds have been synthesized using similar methodologies involving oxadiazoles and quinazolines as key building blocks .

Antimicrobial Activity

The antimicrobial activity of derivatives containing oxadiazole and quinazoline moieties has been extensively studied. For instance, compounds with similar structures have demonstrated significant antimicrobial effects against various bacterial strains. In vitro tests using the tube dilution technique have shown that certain derivatives exhibit comparable efficacy to standard antibiotics like ciprofloxacin .

CompoundAntimicrobial Activity (MIC µg/mL)Standard Comparison
Compound A8Ciprofloxacin (8)
Compound B16Fluconazole (16)
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays such as the MTT assay. Compounds with similar structures have shown promising results against multiple cancer cell lines including prostate (PC-3), colon (HCT-116), and breast cancer cells. The IC50 values for these compounds ranged from 0.24 µM to 6.82 µM depending on the specific derivative and cell line tested .

Cell LineIC50 (µM)Reference Compound
PC-30.675-Fluorouracil
HCT-1160.80Tomudex
MDA-MB-4356.82Doxorubicin

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways relevant to cancer cell proliferation and survival. Molecular docking studies suggest that derivatives can interact effectively with targets such as EGFR and IL-6 pathways, which are critical in cancer progression .

Case Studies

Recent studies have highlighted the effectiveness of oxadiazole-based compounds in inducing apoptosis in cancer cells. For example, a study demonstrated that a related compound induced significant apoptosis in leukemia cells with an IC50 value of approximately 1.95 µM . Such findings underscore the therapeutic potential of these compounds in oncology.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests potential anticancer properties, as both oxadiazole and quinazoline derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Research has shown that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant anticancer activity. For instance, several studies have indicated that oxadiazole derivatives can inhibit telomerase activity in cancer cells, which is crucial for tumor growth and maintenance .

Case Studies:

  • Zheng et al. demonstrated that novel oxadiazole derivatives exhibited telomerase inhibitory activity against gastric cancer cell lines with IC50 values comparable to established anticancer agents .
  • Salahuddin et al. reported that certain substituted oxadiazoles showed remarkable potency against CNS and renal cancers, indicating the potential of these compounds as therapeutic agents .

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has also been documented. The ability to combat bacterial and fungal infections positions these compounds as candidates for new antimicrobial therapies.

Case Studies:

  • Research has highlighted that compounds featuring the oxadiazole structure can act against various pathogens, showcasing broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

Oxadiazole derivatives have been investigated for their anti-inflammatory properties. These compounds may inhibit key inflammatory pathways, making them useful in treating conditions characterized by inflammation.

Case Studies:

  • Studies have shown that certain oxadiazole-containing compounds reduce inflammation markers in vitro and in vivo, suggesting their potential as anti-inflammatory agents .

Antidiabetic Activity

Recent investigations into the pharmacological applications of oxadiazoles have revealed their potential in managing diabetes. Some derivatives have been found to enhance insulin sensitivity and lower blood glucose levels.

Case Studies:

  • Compounds with oxadiazole moieties have shown promise in preclinical models of diabetes, indicating a need for further exploration in clinical settings .

Molecular Docking Studies

Molecular docking studies are pivotal in understanding how N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide interacts with biological targets at the molecular level.

Insights:

  • Docking simulations suggest that this compound may bind effectively to specific receptors involved in cancer progression and inflammation, providing a rationale for its observed biological activities .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that can be optimized based on structure activity relationship studies.

Insights:

  • Understanding how variations in the chemical structure affect biological activity can lead to more potent derivatives with improved efficacy and reduced toxicity profiles .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparison with structurally related molecules:

Compound Core Structure Key Substituents Biological Relevance Synthesis Yield Reference
Target Compound 1,2,4-Oxadiazole + Quinazolinone 3-Methyl (oxadiazole), 4-Oxo (quinazoline) Broad-spectrum kinase inhibition potential Not reported
Compound 28 () 1,2,4-Oxadiazole + Pyrazole Trifluoromethyl, Nitrophenyl Metabolic stability in enzyme assays Synthesized from intermediate (100 mg scale)
Compound 18e () Cephalosporin + 1,2,4-Oxadiazole Trifluoromethylphenoxy Anti-tubercular activity (non-replicating Mycobacterium) 28% yield
Compound 51 () 1,2,4-Triazole + Thioacetamide 2,5-Difluorophenyl, Phenylthio Cytohesin inhibition 42.4% yield
N-Cyclopentyl-2-(4-oxoquinazolin-3-yl)acetamide () Quinazolinone + Cyclopentyl Cyclopentyl (instead of oxadiazole-phenyl) Unknown (structural analogue) Not reported

Key Observations :

  • Oxadiazole vs. Triazole : Compounds with 1,2,4-oxadiazole (e.g., Target, Compound 28) exhibit higher metabolic stability compared to triazole derivatives (e.g., Compound 51), likely due to reduced susceptibility to enzymatic degradation .
  • Quinazoline Modifications : The 4-oxoquinazoline moiety in the target compound is distinct from cephalosporin-based hybrids (e.g., Compound 18e), which prioritize antibacterial over kinase-related activity .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 28) enhance lipophilicity and target binding, while bulky groups (e.g., cyclopentyl in ) may alter pharmacokinetics .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The 3-methyl-1,2,4-oxadiazole in the target compound likely improves resistance to cytochrome P450-mediated metabolism compared to analogues with unsubstituted heterocycles (e.g., triazoles in ) .
  • Solubility : The acetamide linker in the target compound may enhance aqueous solubility relative to sulfur-containing analogues (e.g., thioacetamide in Compound 51) .
  • Melting Points: Quinazolinone derivatives (e.g., Target, ) generally exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas pyrazole hybrids (e.g., Compound 28) show lower thermal stability .

Q & A

Q. What are the key synthetic steps for preparing N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the oxadiazole ring via cyclization of acylhydrazides or nitrile oxides under reflux with catalysts like pyridine or zeolites. (ii) Coupling the oxadiazole-containing intermediate with the quinazolinone moiety using nucleophilic substitution or amidation reactions. (iii) Purification via column chromatography or recrystallization (ethanol/water mixtures). Example conditions: Reflux at 150°C with pyridine and zeolite catalysts, followed by TLC monitoring .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm proton environments and connectivity of the oxadiazole, quinazolinone, and acetamide groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What preliminary assays are used to evaluate biological activity?

  • Methodological Answer :
  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) to screen for antiproliferative activity.
  • Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways.
  • Molecular docking to predict binding interactions with target proteins (e.g., EGFR or PARP) .

Advanced Research Questions

Q. How do structural modifications influence the compound's biological efficacy?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) studies : Compare analogs with variations in the oxadiazole substituents (e.g., methyl vs. phenyl groups) or quinazolinone modifications (e.g., 4-oxo vs. 4-thio derivatives).
  • Key Findings : Methyl groups on oxadiazole enhance metabolic stability, while bulkier substituents on quinazolinone improve target selectivity .

Q. What computational approaches optimize synthesis or target binding?

  • Methodological Answer :
  • Quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error in synthesis.
  • Molecular dynamics simulations to predict binding stability with targets like DNA topoisomerases.
  • Machine learning to analyze reaction databases and prioritize high-yield conditions .

Q. How does the compound's stability vary under physiological conditions?

  • Methodological Answer :
  • pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Plasma stability assays (e.g., in human plasma at 37°C) to evaluate pharmacokinetic viability .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation times) to identify variables affecting reproducibility.
  • Orthogonal validation : Use CRISPR-edited cell lines or isotopic labeling to confirm target engagement .

Q. How is regioselectivity achieved during oxadiazole ring formation?

  • Methodological Answer :
  • Control via precursor design : Use nitrile oxides with electron-withdrawing groups to favor 1,2,4-oxadiazole over 1,3,4-isomers.
  • Catalytic optimization : Zeolites or Lewis acids (e.g., ZnCl₂) enhance regioselectivity by stabilizing intermediates .

Data Analysis & Experimental Design

Q. What statistical methods are used to validate biological activity data?

  • Methodological Answer :
  • Dose-response curves (IC₅₀/EC₅₀ calculations) with nonlinear regression models.
  • ANOVA to compare treatment groups in cytotoxicity assays.
  • Principal Component Analysis (PCA) for multivariate analysis of SAR datasets .

Q. How are reaction yields optimized in large-scale synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) via fractional factorial designs.
  • Continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.